1-cyclopropyl-1-(4-methoxyphenyl)-N-methylmethanamine
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Overview
Description
1-cyclopropyl-1-(4-methoxyphenyl)-N-methylmethanamine is a chemical compound with a unique structure that includes a cyclopropyl group, a methoxyphenyl group, and a N-methylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-1-(4-methoxyphenyl)-N-methylmethanamine typically involves the reaction of cyclopropylamine with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to form the intermediate 1-cyclopropyl-1-(4-methoxyphenyl)methanol. This intermediate is then subjected to methylation using methyl iodide in the presence of a base like potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-1-(4-methoxyphenyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles in the presence of suitable catalysts or under specific conditions.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-cyclopropyl-1-(4-methoxyphenyl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-1-(4-methoxyphenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-cyclopropyl-1-(4-methoxyphenyl)methanamine
- 1-cyclopropyl-1-(3-isopropyl-4-methoxyphenyl)ethanol
- 1-cyclopropyl-1-(2-ethoxy-4-methoxyphenyl)ethanol
Uniqueness
1-cyclopropyl-1-(4-methoxyphenyl)-N-methylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-cyclopropyl-1-(4-methoxyphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C12H17NO/c1-13-12(9-3-4-9)10-5-7-11(14-2)8-6-10/h5-9,12-13H,3-4H2,1-2H3 |
InChI Key |
OEVLXFUNEMVTLQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1CC1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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